3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide
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Overview
Description
3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework often imparts unique biological activities, making such compounds valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions.
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Annulation of Cyclopentane Ring
Starting Materials: Cyclopentanone, ethylamine, and appropriate reagents for cyclization.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Steps: Formation of the intermediate spirocyclic amine, followed by functionalization to introduce the ethoxy group and the carbonyl functionalities.
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Annulation of Four-Membered Ring
Starting Materials: Similar to the cyclopentane route but involves different cyclization reagents.
Reaction Conditions: Typically involves high temperatures and specific catalysts to achieve the desired ring closure.
Steps: Formation of the spirocyclic intermediate, followed by further functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.
Automation: Utilizing automated synthesis and purification systems to increase efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Formation of oxidized derivatives, such as carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms, such as alcohols or amines.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely; can be carried out under acidic, basic, or neutral conditions.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Solvents: Anhydrous solvents like tetrahydrofuran, dichloromethane.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure can mimic natural products, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The spirocyclic framework is known to impart stability and bioactivity, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context.
Molecular Targets: Enzymes involved in metabolic pathways, receptors in the nervous system.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-azaspiro[3.4]octane: A simpler analog without the cyclohexane-1-carboxamide moiety.
6-Azaspiro[3.4]octane derivatives: Compounds with variations in the substituents on the spirocyclic core.
Uniqueness
3-(2-Ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide is unique due to its combination of the spirocyclic core with the cyclohexane-1-carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
3-(2-ethoxy-6-azaspiro[3.4]octane-6-carbonyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-22-14-9-17(10-14)6-7-19(11-17)16(21)13-5-3-4-12(8-13)15(18)20/h12-14H,2-11H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDMAYQCCBMCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCN(C2)C(=O)C3CCCC(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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